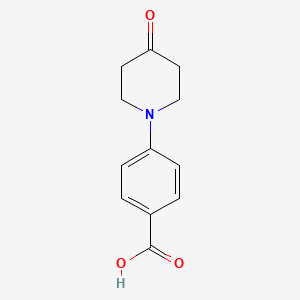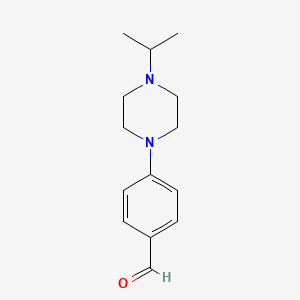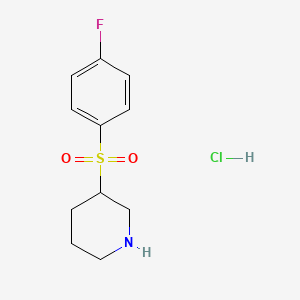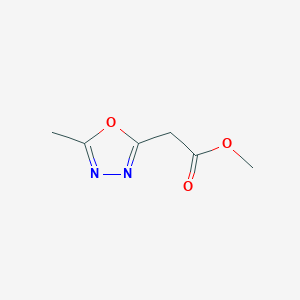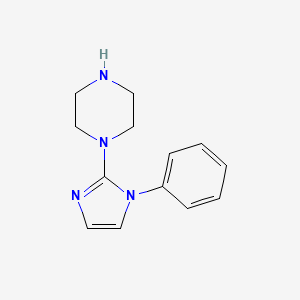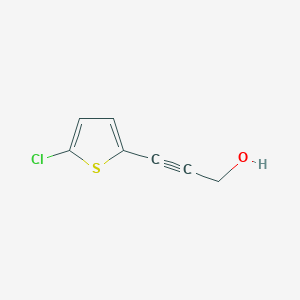
2-Propyn-1-ol, 3-(5-chloro-2-thienyl)-
Übersicht
Beschreibung
2-Propyn-1-ol, 3-(5-chloro-2-thienyl)- , also known as propargyl alcohol , is an organic compound with the chemical formula C₃H₄O . It is the simplest stable alcohol containing an alkyne functional group. The compound appears as a colorless to straw-colored viscous liquid that is miscible with water and most polar organic solvents .
Synthesis Analysis
Propargyl alcohol is produced by the copper-catalyzed addition of formaldehyde to acetylene . It is a by-product of the industrial synthesis of but-2-yne-1,4-diol . The synthesis route involves the following steps:
Wissenschaftliche Forschungsanwendungen
Gas-Liquid Chromatographic Analyses
A study by Korhonen (1983) explored the gas chromatography of various unsaturated alcohols and their derivatives, including 2-propyn-1-ol. The research provided retention data for these compounds, contributing to analytical chemistry by enhancing the understanding of chromatographic behavior of unsaturated alcohols, which can be applied in the analysis of complex organic mixtures Korhonen, I. (1983). Journal of Chromatography A.
Sulfonylation of Alkynyl Alcohols
Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl alcohols, including 2-propyn-1-ol, using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction was conducted safely and is significant for organic synthesis, particularly in the development of sulfonylated intermediates for pharmaceuticals and agrochemicals Tanabe, Y., Yamamoto, H., Yoshida, Y., Miyawaki, T., & Utsumi, N. (1995). Bulletin of the Chemical Society of Japan.
Chloroformylation of Thiophenes
Carpita et al. (1985) investigated the chloroformylation of 2-(1-propynyl)thiophene, which is closely related to the chemical structure . This study provides insights into the functionalization of thiophene derivatives, which is crucial for the synthesis of heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry Carpita, A., Lezzi, A., Rossi, R., Marchetti, F., & Merlino, S. (1985). Tetrahedron.
Electrophilic Substituent Constants for Thienyl Groups
A study by Fringuelli et al. (1971) evaluated the electrophilic substituent constants for 2- and 3-thienyl groups, which are relevant to understanding the electronic effects in molecules containing thienyl groups such as "2-Propyn-1-ol, 3-(5-chloro-2-thienyl)-". This research contributes to the field of physical organic chemistry by providing data that can be used to predict the reactivity of thienyl-containing compounds Fringuelli, F., Marino, G., & Taticchi, A. (1971). Journal of The Chemical Society B: Physical Organic.
Eigenschaften
IUPAC Name |
3-(5-chlorothiophen-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLTYSJSMJBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-ol, 3-(5-chloro-2-thienyl)- | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


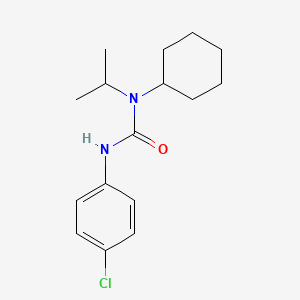
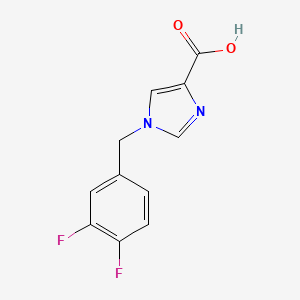
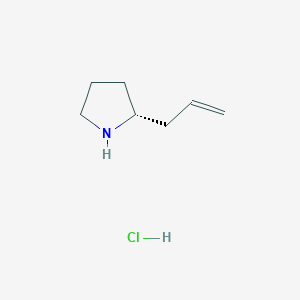
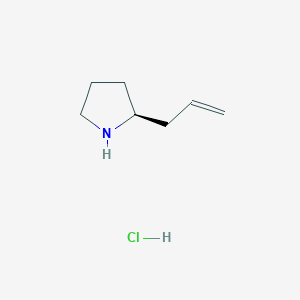

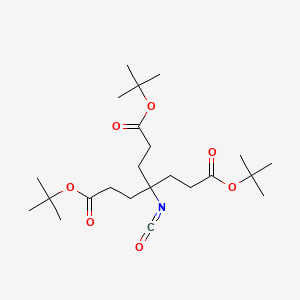
![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)

